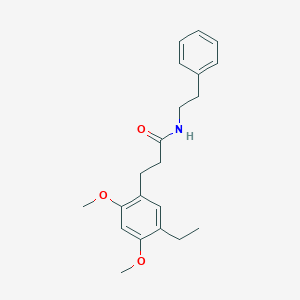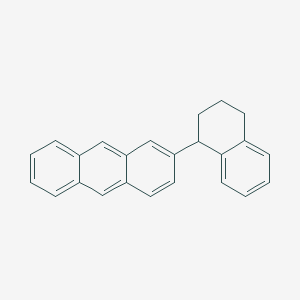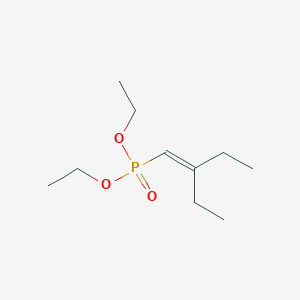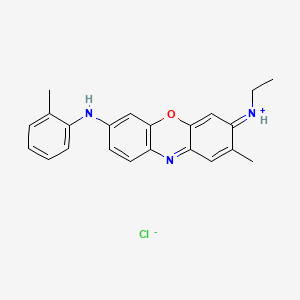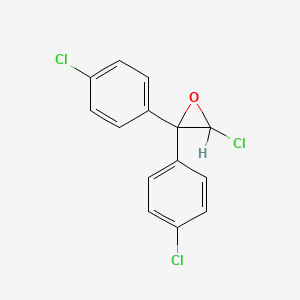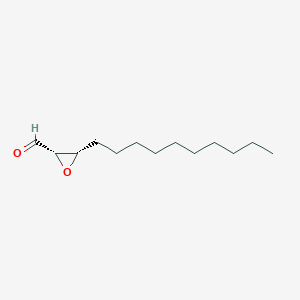
(2S,3S)-3-Decyloxirane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-Decyloxirane-2-carbaldehyde is an organic compound characterized by the presence of an oxirane (epoxide) ring and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Decyloxirane-2-carbaldehyde typically involves the epoxidation of an appropriate alkene precursor followed by selective oxidation to introduce the aldehyde group. One common method involves the use of a peracid, such as m-chloroperbenzoic acid, to achieve the epoxidation of the alkene. The resulting epoxide can then be oxidized using reagents like pyridinium chlorochromate (PCC) to form the aldehyde .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the epoxidation and subsequent oxidation steps, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2S,3S)-3-Decyloxirane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form corresponding substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted alcohols, amines, and thiols.
科学的研究の応用
(2S,3S)-3-Decyloxirane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2S,3S)-3-Decyloxirane-2-carbaldehyde involves its reactivity due to the presence of the epoxide ring and the aldehyde group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can be further transformed into different functional groups .
類似化合物との比較
Similar Compounds
- (2S,3S)-2,3-Diethyloxirane
- (2S,3S)-3-Decyloxirane-2-carboxylic acid
- (2S,3S)-3-Decyloxirane-2-methanol
Uniqueness
(2S,3S)-3-Decyloxirane-2-carbaldehyde is unique due to the combination of its epoxide ring and aldehyde functional group, which provides distinct reactivity patterns compared to other similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
特性
CAS番号 |
82142-76-5 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
(2S,3S)-3-decyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-12-13(11-14)15-12/h11-13H,2-10H2,1H3/t12-,13+/m0/s1 |
InChIキー |
AXRGYGGGKRHXLM-QWHCGFSZSA-N |
異性体SMILES |
CCCCCCCCCC[C@H]1[C@H](O1)C=O |
正規SMILES |
CCCCCCCCCCC1C(O1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


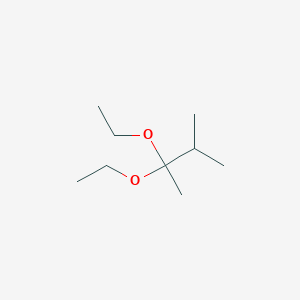
![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
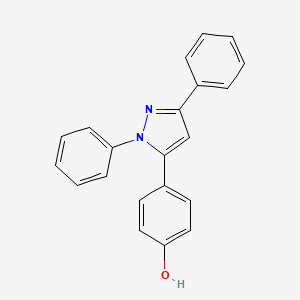
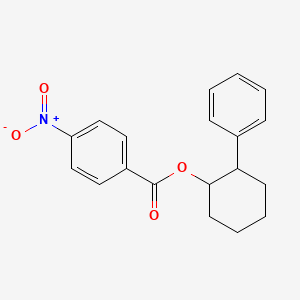
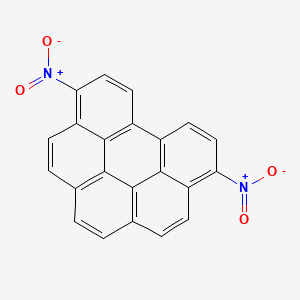
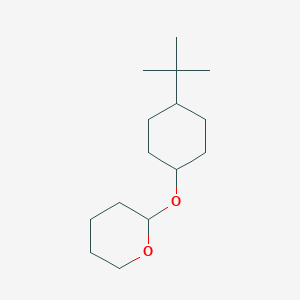
![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
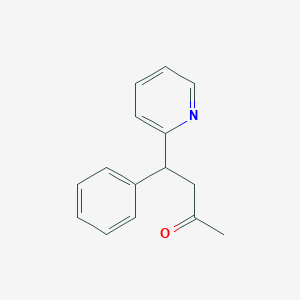
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
